4-Iodophenylboronic Acid: A Core Component in Synthesis and a Potential Tool in Drug Discovery
4-Iodophenylboronic Acid: A Core Component in Synthesis and a Potential Tool in Drug Discovery
For Immediate Release
[City, State] – 4-Iodophenylboronic acid, a versatile organoboron compound, is a critical reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Beyond its synthetic utility, emerging research highlights its potential biological activities, including antibacterial and antibiofilm properties, positioning it as a molecule of interest for researchers, chemists, and drug development professionals. This technical guide provides an in-depth overview of the chemical properties, synthesis, key reactions, and potential biological implications of 4-iodophenylboronic acid.
Core Chemical and Physical Properties
4-Iodophenylboronic acid is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is provided in the table below, offering a valuable resource for reaction planning and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₆H₆BIO₂ | [1] |
| Molecular Weight | 247.83 g/mol | [2] |
| Melting Point | 326-330 °C | [2] |
| Boiling Point (Predicted) | 333.1 ± 44.0 °C | |
| pKa (Predicted) | 8.29 ± 0.10 | |
| Solubility | Soluble in Methanol | |
| Appearance | White to off-white powder | [1] |
Table 1: Physicochemical Properties of 4-Iodophenylboronic Acid
Synthesis of 4-Iodophenylboronic Acid
A common laboratory-scale synthesis of 4-iodophenylboronic acid involves the reaction of 1,4-diiodobenzene with a strong base, such as n-butyllithium, followed by quenching with a trialkyl borate, and subsequent acidic workup.
Experimental Protocol: Synthesis from 1,4-Diiodobenzene
Materials:
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1,4-Diiodobenzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (in hexanes)
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Triisopropyl borate
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
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Initial Reaction: 1,4-diiodobenzene is dissolved in anhydrous THF in the flask and cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.
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Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with diethyl ether.
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Drying and Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-iodophenylboronic acid.
Caption: Workflow for the synthesis of 4-iodophenylboronic acid.
Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling
4-Iodophenylboronic acid is a cornerstone reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl compounds. This reaction involves the palladium-catalyzed coupling of the organoboronic acid with an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
Materials:
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4-Iodophenylboronic acid
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4-Bromoanisole
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Catalyst Preparation: In a round-bottom flask under an inert atmosphere, palladium(II) acetate and triphenylphosphine are dissolved in toluene. The mixture is stirred for 15 minutes at room temperature to form the active palladium(0) catalyst.
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Reaction Mixture: To the catalyst solution, 4-iodophenylboronic acid, 4-bromoanisole, and an aqueous solution of potassium carbonate are added.
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
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Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity: A Potential Quorum Sensing Inhibitor
Recent studies have highlighted the potential of 4-iodophenylboronic acid as an antibacterial and antibiofilm agent. While the precise mechanism is still under investigation, it is hypothesized that its activity may be linked to the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.
By interfering with QS signaling pathways, 4-iodophenylboronic acid may disrupt these coordinated bacterial behaviors, rendering them more susceptible to conventional antibiotics and the host immune system. This mode of action is a promising area of research for the development of new anti-infective therapies that are less likely to promote antibiotic resistance.
Caption: Proposed inhibition of bacterial quorum sensing by 4-iodophenylboronic acid.
Safety and Handling
4-Iodophenylboronic acid is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
4-Iodophenylboronic acid is a valuable and versatile molecule with significant applications in synthetic organic chemistry. Its role in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for the construction of complex organic molecules. Furthermore, its emerging biological activities, particularly as a potential inhibitor of bacterial quorum sensing, open up new avenues for research in the development of novel antimicrobial strategies. This guide provides a foundational understanding of the core properties and applications of 4-iodophenylboronic acid, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
